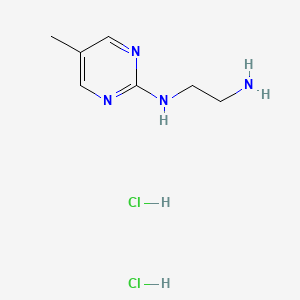
methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is an organic compound with a complex structure that includes an indole ring substituted with a chlorosulfonyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate typically involves the chlorosulfonation of a suitable indole precursor. One common method involves the reaction of 3-(chlorosulfonyl)benzoic acid with an indole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The indole ring can undergo cycloaddition reactions with alkenes or alkynes, forming complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Thionyl Chloride: Used for chlorosulfonation reactions.
Sulfuryl Chloride: Another chlorinating agent for introducing the chlorosulfonyl group.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various polycyclic compounds resulting from cycloaddition reactions .
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl Isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A structurally similar compound with a thiophene ring instead of an indole ring.
Sulfonimidates: Compounds with similar sulfur-containing functional groups, used in various chemical applications.
Uniqueness
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is unique due to its indole ring structure, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl compounds. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C10H8ClNO4S |
|---|---|
Poids moléculaire |
273.69 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S/c1-16-10(13)6-2-3-8-7(4-6)9(5-12-8)17(11,14)15/h2-5,12H,1H3 |
Clé InChI |
OGTONXUHCSTUSC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)











![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)

